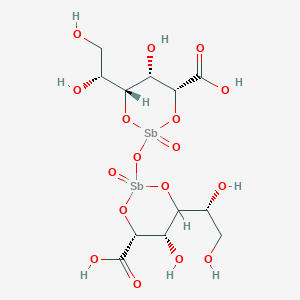
Stibogluconate acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sodium stibogluconate involves the reaction of antimonous chloride with sodium gluconate in an aqueous medium. The reaction is typically carried out at a temperature range of 28°C to 48°C, followed by the addition of sodium hydroxide to adjust the pH . The mixture is then stirred and methanol is added to precipitate the product, which is subsequently filtered, washed, and dried at 60°C to 90°C .
Industrial Production Methods
Industrial production of sodium stibogluconate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of large reaction vessels and continuous stirring helps in maintaining uniformity in the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium stibogluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and therapeutic effects .
Common Reagents and Conditions
Oxidation: Sodium stibogluconate can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles like thiol groups.
Major Products Formed
The major products formed from these reactions include various antimony-containing compounds, which are crucial for the compound’s therapeutic effects .
Applications De Recherche Scientifique
Sodium stibogluconate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving antimony compounds.
Biology: The compound is studied for its effects on cellular processes and protein interactions.
Industry: Sodium stibogluconate is used in the production of other antimony-based compounds and materials.
Mécanisme D'action
The exact mechanism of action of sodium stibogluconate is not fully understood. it is believed to inhibit DNA topoisomerase I, leading to the inhibition of DNA replication and transcription . This results in a decrease in parasite DNA, RNA, and protein levels, ultimately leading to the death of the parasite .
Comparaison Avec Des Composés Similaires
Similar Compounds
Miltefosine: Another drug used to treat leishmaniasis, but with a different mechanism of action.
Amphotericin B: Used for similar parasitic infections but has a different chemical structure and mode of action.
Paromomycin: An antibiotic that also treats leishmaniasis but works by inhibiting protein synthesis.
Uniqueness
Sodium stibogluconate is unique due to its antimony content and its specific mechanism of action involving DNA topoisomerase I inhibition . This sets it apart from other compounds used to treat leishmaniasis, which often target different pathways or have different chemical structures .
Propriétés
Formule moléculaire |
C12H20O17Sb2 |
|---|---|
Poids moléculaire |
679.80 g/mol |
Nom IUPAC |
(4R,5S)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid |
InChI |
InChI=1S/2C6H10O7.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;;/q2*-2;;;;2*+2/t2-,3?,4+,5-;2-,3-,4+,5-;;;;;/m11...../s1 |
Clé InChI |
PFOYFBYIHCVQGB-HVUXGNKWSA-N |
SMILES isomérique |
C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@H]([C@H](C(O2)[C@@H](CO)O)O)C(=O)O)C(=O)O)O)O)O |
SMILES canonique |
C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


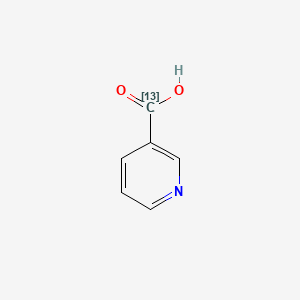


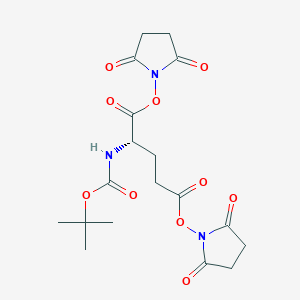
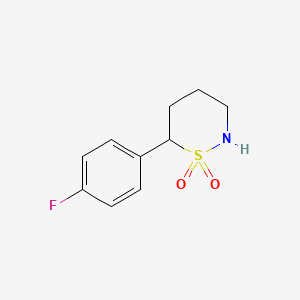
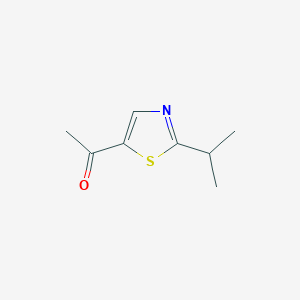
![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12954132.png)
![Benzyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12954141.png)
![6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12954149.png)
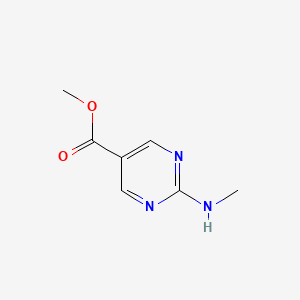
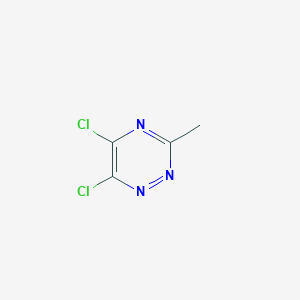
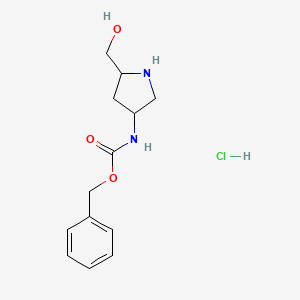
![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12954174.png)

